molecular formula C9H14BrNOS B13155318 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol

Cat. No.: B13155318
M. Wt: 264.18 g/mol
InChI Key: UROHYYQKQCMEEI-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol is a chemical compound with the molecular formula C₈H₁₂BrNOS It is characterized by the presence of an amino group, a bromine atom, and a thiophene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol
  • 3-Amino-1-(4-chloro-5-methylthiophen-2-yl)-2-methylpropan-1-ol
  • 3-Amino-1-(4-fluoro-5-methylthiophen-2-yl)-2-methylpropan-1-ol

Uniqueness

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen substitutions, such as chlorine or fluorine, which may exhibit different chemical behaviors and biological activities .

Biological Activity

3-Amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol, with the CAS number 1602541-11-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H14_{14}BrNOS, with a molecular weight of 264.18 g/mol. The compound features a thiophene ring substituted with bromine and methyl groups, which may influence its biological properties.

PropertyValue
CAS Number1602541-11-6
Molecular FormulaC9_9H14_{14}BrNOS
Molecular Weight264.18 g/mol

Research indicates that compounds similar to 3-amino derivatives often interact with various biological targets such as receptors and enzymes. The presence of the amino group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies have indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. This suggests that 3-amino derivatives may also possess mood-enhancing properties.
  • Anti-inflammatory Properties : Some research points to anti-inflammatory activities attributed to thiophene-containing compounds. This could imply that this compound may mitigate inflammatory responses.
  • Neuroprotective Effects : The neuroprotective potential is another area of interest, particularly in the context of neurodegenerative diseases. Compounds that modulate neurotransmitter levels can help in protecting neuronal health.

Case Studies

A selection of studies highlights the biological activity of this compound:

  • Study on Antidepressant Effects :
    • In a controlled study involving rodent models, administration of a structurally related compound demonstrated significant reductions in depressive-like behaviors as measured by the forced swim test (FST). These findings suggest similar potential for 3-amino derivatives .
  • Anti-inflammatory Assessment :
    • A recent study evaluated the anti-inflammatory properties of thiophene-based compounds using lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated reduced levels of pro-inflammatory cytokines, supporting the hypothesis that 3-amino derivatives could have therapeutic applications in inflammatory conditions .
  • Neuroprotective Study :
    • Research investigating neuroprotective effects showed that certain thiophene derivatives protected neuronal cells from oxidative stress-induced apoptosis. This study provides a basis for exploring the neuroprotective properties of 3-amino derivatives against neurodegenerative diseases .

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

3-amino-1-(4-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-5(4-11)9(12)8-3-7(10)6(2)13-8/h3,5,9,12H,4,11H2,1-2H3

InChI Key

UROHYYQKQCMEEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(C(C)CN)O)Br

Origin of Product

United States

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